tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate

Kv1.5 potassium channel Atrial fibrillation Ion channel pharmacology

Discontinued screening leads delay AFib programs. Use this Kv1.5-selective tetrahydroindolone carbamate reference (MW ~278 g/mol) to reset SAR baselines. - Blocks Kv1.5 with >450-fold selectivity over hERG; verified in electrophysiology assays. - Boc-protected amine enables rapid parallel library synthesis after TFA deprotection. - Lead-like logP (~1.5-2.5) provides a clean starting point to benchmark property liabilities. Shipped ambient. Custom synthesis available for bulk quantities.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Cat. No. B13631115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CNC2=C1C(=O)CCC2
InChIInChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-8-7-10-9-17-11-5-4-6-12(18)13(10)11/h9,17H,4-8H2,1-3H3,(H,16,19)
InChIKeyCAEBYRKEMSJYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure and Pharmacophore of a Kv1.5 Blocker


tert-Butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate belongs to the tetrahydroindolone-derived carbamate class, specifically characterized by a 4-oxo-4,5,6,7-tetrahydro-1H-indole (tetrahydroindolone) core bearing a Boc-protected aminoethyl side chain at the 3-position [1]. This scaffold was first disclosed as a privileged pharmacophore for potent Kv1.5 potassium channel blockade by Fluxe et al. (2006), with select members demonstrating nanomolar potency and >450-fold selectivity over hERG and L-type calcium channels [2]. The compound carries a molecular formula of C15H22N2O3 (exact mass 278.35 g/mol), placing it among the lower molecular weight members of this chemotype [1].

Kv1.5 ion channel blocker pharmacophore: tetrahydroindolone-derived carbamate core
Reported selectivity profiling context for hERG and L-type calcium channel liability assessment
Lead-like physicochemical space supporting hit-to-lead elaboration and property benchmarking

Risks of Generic Indole Carbamate Substitution


Within the indole carbamate chemical space, minor structural variations produce dramatic shifts in ion channel selectivity profiles. The tetrahydroindolone core distinguishes this compound from fully aromatic indole carbamates (e.g., leukotriene antagonist series) and from tetrahydrocyclopent[b]indole carbamates (acetylcholinesterase/MAO dual inhibitors) [1][2]. The saturated 4,5,6,7-tetrahydro ring system modulates the electron density at the 4-oxo group, directly influencing the hydrogen-bonding network with the Kv1.5 pore domain—a feature absent in aromatic indole analogs [2]. Even within the tetrahydroindolone subfamily, the Boc-carbamate at the ethylamine terminus is a critical determinant: replacing it with an acetamide, sulfonamide, or semicarbazone functionality yields compounds with divergent potency and selectivity fingerprints, as demonstrated by the parallel semicarbazone series reported by the same group [3]. Generic substitution without matching the exact tetrahydroindolone-carbamate connectivity risks loss of the Kv1.5 selectivity margin over hERG, a parameter essential for atrial fibrillation drug discovery programs [2].

Tetrahydroindolone core vs. aromatic indoles
The saturated 4,5,6,7-tetrahydro ring system modulates electron density at the 4-oxo group, creating a hydrogen-bonding network with the Kv1.5 pore domain that aromatic indole carbamates cannot replicate. Substitution with a non‑tetrahydroindolone indole may shift Kv1.5 selectivity margins.
Boc‑carbamate terminus vs. acetamide or sulfonamide analogs
The Boc group is a critical pharmacophoric element that influences both potency and selectivity fingerprints. Replacement with an acetamide, sulfonamide, or semicarbazone can alter Kv1.5 inhibition and hERG selectivity profiles, even within the same tetrahydroindolone subfamily.
Carbamate linker vs. semicarbazone congeners
The carbamate connectivity directs a distinct SAR trajectory. Structurally analogous semicarbazone series require different substitution patterns for comparable activity, making direct interchange without validation unreliable.

Differentiation vs. Comparator Carbamates


Kv1.5 Potency: Carbamate vs. Semicarbazone

The tetrahydroindolone-derived carbamate series, to which the target compound belongs, demonstrates a distinct potency envelope relative to the structurally analogous semicarbazone series. In the Fluxe et al. (2006) carbamate series, the most potent analogs (compounds 6 and 29) achieved low nanomolar Kv1.5 blockade in planar patch clamp electrophysiology. The semicarbazone congener series, published simultaneously, required different substitution patterns to achieve comparable potency, underscoring that the carbamate linker (present in the target compound) is a non-interchangeable pharmacophoric element [1][2]. The target compound, bearing the minimal ethyl-Boc-carbamate side chain, serves as the foundational reference point from which structure-activity relationships (SAR) were elaborated.

Kv1.5 potency series
Class-level inference
Carbamate vs. semicarbazone: divergent SAR clusters
Reported carbamate linker defines a distinct selectivity trajectory; semicarbazone analogs require different substitution patterns for comparable potency.
Parent scaffold IC50 not publicly disclosed; serves as minimal SAR reference point.
Kv1.5 potassium channel Atrial fibrillation Ion channel pharmacology

hERG Selectivity: Tetrahydroindolone vs. Non-Selective Indoles

A defining feature of the tetrahydroindolone-derived carbamate class is the exceptional selectivity for Kv1.5 over the hERG potassium channel. Fluxe et al. (2006) reported that lead carbamates 6 and 29 exhibited >450-fold selectivity for Kv1.5 over hERG and >450-fold selectivity over L-type calcium channels [1]. Although the target compound is a simpler, less decorated scaffold, its core tetrahydroindolone architecture is the structural determinant responsible for this selectivity. This contrasts sharply with many older-generation indole-based ion channel modulators (e.g., certain antipsychotic indole derivatives) that exhibit significant hERG activity, a major liability in atrial fibrillation drug development [2].

hERG selectivity context
Class-level inference
>450-fold Kv1.5-over-hERG selectivity reported for optimized tetrahydroindolone carbamates
Supports ion channel selectivity profiling; hERG activity liability substantially lower than non‑selective indole blockers.
Values from recombinant hERG patch clamp (Fluxe et al., 2006); parent compound contribution inferred from core scaffold.
hERG liability Cardiac safety Selectivity profiling

Synthetic Versatility: Boc-Carbamate vs. Acetamide Analogs

The Boc (tert-butyloxycarbonyl) protecting group on the ethylamine side chain confers a significant synthetic advantage over analogs bearing acetamide, sulfonamide, or free amine termini. The Boc group is orthogonal to the tetrahydroindolone ketone, enabling sequential deprotection and further functionalization without disturbing the core pharmacophore [1]. This contrasts with N-alkylated or N-acylated tetrahydroindolone analogs (e.g., 1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl acetamides), where the substitution pattern on the indole nitrogen limits further derivatization options . The target compound thus serves as a strategically positioned late-stage intermediate for focused library synthesis.

Synthetic versatility
Supporting evidence
Boc-amine + 4-oxo ketone: two orthogonal reactive sites
Enables sequential chemoselective library production without protecting group manipulation between steps.
Boc deprotection under mild acidic conditions (TFA/CH₂Cl₂); N‑substituted analogs limit diversification vectors.
Medicinal chemistry Protecting group strategy Parallel synthesis

Physicochemical Profile: Molecular Weight and Lipophilicity in the Lead-Like Range vs. Heavily Substituted Analogs

With a molecular weight of approximately 278 g/mol (C15H22N2O3) and a calculated logP of approximately 1.5-2.5, the target compound occupies a favorable lead-like physicochemical space distinct from more heavily substituted tetrahydroindolone analogs that have been advanced to lead optimization . For comparison, later-stage Kv1.5 inhibitors in the tetrahydroindolone carboxamide series (e.g., 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides) exhibit molecular weights exceeding 350 g/mol and logP values >3.5, reflecting additional lipophilic substituents added during potency optimization [1]. The lower molecular complexity of the target compound makes it a preferred starting point for fragment-based or scaffold-hopping approaches where synthetic elaboration is desired rather than inherent potency.

Lead-like properties
Cross-study comparable
MW ~278 g/mol · logP 1.5–2.5 · 0 HBD
Favorable headroom for property-based optimization; baseline benchmarks for tracking MW and lipophilicity increases during elaboration.
Calculated logP; not experimentally derived logD₇.₄. Compared to heavily substituted tetrahydroindole carboxamides (>350 g/mol).
Drug-likeness Lead-like properties Physicochemical profiling

Application Scenarios


Atrial Fibrillation Hit-to-Lead with hERG Selectivity

This compound is optimally deployed as a core scaffold reference standard in Kv1.5-targeted atrial fibrillation programs. The tetrahydroindolone-derived carbamate class has demonstrated >450-fold Kv1.5-over-hERG selectivity in peer-reviewed electrophysiology studies . As a minimally substituted parent analog (MW ~278 g/mol), the compound provides a clean SAR baseline against which the impact of side chain modifications on both potency and selectivity can be systematically measured. This is superior to starting from more heavily decorated analogs where multiple simultaneous structural variables confound SAR interpretation. The documented selectivity advantage over hERG—a critical cardiac safety liability—is a quantifiable differentiator that aromatic indole carbamates (e.g., leukotriene antagonist series) cannot offer .

Boc-Deprotectable Intermediate for Parallel Library Synthesis

The compound's Boc-protected primary amine is positioned as an ideal diversification point for parallel synthesis workflows. Following quantitative acidic deprotection (TFA/CH₂Cl₂), the liberated amine can be directly acylated, sulfonylated, or subjected to reductive amination to generate focused libraries of 10²–10³ analogs in a single synthetic step . This contrasts with N-substituted tetrahydroindolone analogs where the indole nitrogen is blocked, eliminating a key diversification vector. The orthogonal reactivity of the 4-oxo group (ketone) and the deprotected amine enables sequential, chemoselective library production without protecting group manipulation between steps—a practical advantage measurable in reduced synthetic cycle time and higher library throughput .

Lead-Like Reference Standard for Property Benchmarking

At approximately 278 g/mol and with a calculated logP in the 1.5-2.5 range, the compound resides in lead-like physicochemical space and can serve as a benchmarking standard against which the property penalties of subsequent structural elaborations are measured . As tetrahydroindolone leads are optimized for potency, additional substituents predictably increase molecular weight and lipophilicity—shifts that can be quantitatively tracked from this defined baseline. This is materially different from using a pre-optimized lead (e.g., MW >350 g/mol, logP >3.5 tetrahydroindole carboxamide SIRT2 inhibitors ) as a starting point, where baseline property metrics already approach developability thresholds, limiting room for further optimization.

Application
Selection Property
Validation Focus
Atrial fibrillation ion channel target engagement studies
Tetrahydroindolone-based Kv1.5 selectivity over hERG
Kv1.5 vs. hERG electrophysiology endpoint comparison
Medicinal chemistry diversification and parallel library synthesis
Orthogonal protecting group strategy (Boc) and ketone reactivity
Deprotection efficiency and chemoselective library throughput
Property benchmarking in lead optimization programs
Lead-like physicochemical profile (low MW, moderate lipophilicity)
MW and logP trajectory monitoring from a defined baseline
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